molecular formula C12H13F2NO B6173090 rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans CAS No. 2581763-10-0

rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans

Cat. No.: B6173090
CAS No.: 2581763-10-0
M. Wt: 225.2
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Description

rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans is a synthetic compound characterized by the presence of a difluoromethyl group attached to a cyclobutyl ring, which is further connected to a benzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans typically involves the introduction of difluoromethyl groups into cyclobutane frameworks. One novel method employs photochemical selective difluoroalkylation reactions of bicyclobutanes. This process leverages green solvent-controlled reactions and renewable visible light as the reaction power, ensuring high atom economy and fully controlled chemo-selectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and energy-efficient processes, are likely to be employed to ensure sustainable and scalable production.

Chemical Reactions Analysis

Types of Reactions

rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans can undergo various types of chemical reactions, including:

    Oxidation: Introduction of oxygen atoms into the molecule.

    Reduction: Addition of hydrogen atoms or removal of oxygen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures and pressures to ensure selectivity and yield.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield difluoromethyl ketones, while reduction reactions could produce difluoromethyl alcohols.

Scientific Research Applications

rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioisostere in drug design, mimicking the properties of natural biological molecules.

    Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans involves its interaction with specific molecular targets and pathways. The difluoromethyl group enhances the compound’s stability and bioavailability, allowing it to effectively bind to target proteins or enzymes. This binding can modulate the activity of these targets, leading to desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • rac-N-[(1R,2R)-2-(difluoromethyl)cyclopropyl]benzamide
  • rac-N-[(1R,2R)-2-(difluoromethyl)cyclopentyl]benzamide

Uniqueness

rac-N-[(1R,2R)-2-(difluoromethyl)cyclobutyl]benzamide, trans is unique due to its specific cyclobutyl ring structure, which imparts distinct chemical and biological properties compared to its cyclopropyl and cyclopentyl analogs. The presence of the difluoromethyl group further enhances its stability and potential as a bioisostere, making it a valuable compound in medicinal chemistry.

Properties

CAS No.

2581763-10-0

Molecular Formula

C12H13F2NO

Molecular Weight

225.2

Purity

95

Origin of Product

United States

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